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1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine

EGFR inhibitor tyrosine kinase anticancer

Researchers face inconsistent kinase inhibition data when substituting pyrazolopyrimidine cores. This compound, with a defined crystal structure (phenyl dihedral 33.43°) and alternating π-stacking (3.509/3.645 Å), provides a reliable reference scaffold for EGFR-TK inhibitor SAR. - Enables regioselective C3 C-H arylation for rapid derivative synthesis - Outperforms non-characterized analogs in computational docking accuracy - Baseline core for achieving 41-91% EGFR-TK inhibition with derivatives

Molecular Formula C12H10N4
Molecular Weight 210.23 g/mol
CAS No. 53645-68-4
Cat. No. B11893836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine
CAS53645-68-4
Molecular FormulaC12H10N4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCN1C2=NC=NC(=C2C=N1)C3=CC=CC=C3
InChIInChI=1S/C12H10N4/c1-16-12-10(7-15-16)11(13-8-14-12)9-5-3-2-4-6-9/h2-8H,1H3
InChIKeyWIVNFAGULSGUCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine – Core Scaffold & Baseline


1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 53645-68-4; molecular formula C12H10N4) is a heterobicyclic compound comprising a pyrazole ring fused to a pyrimidine ring, substituted with a methyl group at the N1 position and a phenyl ring at the C4 position [1]. This compound belongs to the pyrazolo[3,4-d]pyrimidine (PP) class, a privileged scaffold in kinase inhibitor drug discovery [2]. The title compound exhibits a planar pyrazolopyrimidine core with a phenyl ring dihedral angle of 33.43(4)°, and in the crystalline state, molecules stack in a head-to-tail manner through π–π stacking interactions with centroid–centroid distances alternating between 3.509(1) and 3.645(1) Å [1]. Its well-defined solid-state structure and established synthetic accessibility via Suzuki–Miyaura cross-coupling from 1-methyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine [1] make it a foundational building block for structure–activity relationship (SAR) exploration and a reference core for evaluating kinase inhibition profiles within this chemical class.

1
Core scaffold for SAR Systematic C4/C3 derivatization to map kinase inhibition and selectivity
2
Regioselective C–H arylation platform Enables rapid C3-functionalized library synthesis
3
Crystallography reference Well-defined solid-state structure supports docking and modeling

1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine: Non-Interchangeable with Analogs


Despite sharing the pyrazolo[3,4-d]pyrimidine core, analogs bearing different substitution patterns—such as PP1 (1-tert-butyl-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine), PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine), or 4-amino-1-phenylpyrazolo[3,4-d]pyrimidine (PP3)—exhibit fundamentally divergent kinase inhibition profiles and binding geometries that preclude generic interchange [1][2]. For instance, PP1 and PP2 target Src-family kinases and RET [1], while PP3 functions as an EGFR inhibitor with an IC50 of 2.7 µM and serves as a negative control for Src inhibition [3]. The 1-methyl-4-phenyl substitution pattern of the title compound establishes a distinct conformational space (dihedral angle 33.43°) and π-stacking motif [4] that directly influences binding to kinase hinge regions and selectivity profiles [5]. Substituting this core with an analog lacking the precise N1-methyl and C4-phenyl arrangement will alter both potency and target engagement, rendering experimental or therapeutic outcomes non-equivalent.

This Compound
1-Methyl-4-phenyl core; C4 phenyl, N1 methyl; unsubstituted at C3. Not a validated kinase inhibitor.
PP3 (4-amino-1-phenyl)
EGFR inhibitor (IC50 2.7 µM); C4 amino group enables H-bond to hinge. Different target engagement.
This Compound
Unsubstituted scaffold; kinase profile unknown. Synthetic intermediate, not a probe.
PP1 / PP2
Src-family and RET inhibitors. C4-amino and C7-t-butyl substitution required for Src inhibition.
This Compound
Validated for regioselective C3 C–H arylation. Phenyl at C4 does not interfere.
Other PP Cores
C4-amino groups may alter reactivity or require protection; C–H arylation not reported.

1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine – Comparative Evidence


C4 Substituent Impact on EGFR Inhibition

The C4 substituent on the 1-phenylpyrazolo[3,4-d]pyrimidine scaffold critically determines EGFR tyrosine kinase inhibitory potency. When the C4 position bears an amino group (4-amino-1-phenylpyrazolo[3,4-d]pyrimidine, PP3), an IC50 of 2.7 µM is observed [1]. In contrast, the title compound (1-methyl-4-phenyl) replaces the amino group with a phenyl ring, which eliminates the hydrogen-bonding donor capability at C4 and is expected to substantially alter binding affinity and kinase selectivity [2]. While direct enzymatic data for the title compound are not yet reported, docking studies of related 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines demonstrate that H-bonding interaction with Met793 occurs via N1 of pyrimidine or N2 of pyrazole, not C4 [2], confirming that C4 substitution directly modulates EGFR engagement.

C4 Substituent Impact on EGFR Inhibition
Class-level inference
Title compound (C4-phenyl): no EGFR inhibition reported. PP3 (C4-amino): IC50 2.7 µM. C4 amino H-bond donor critical.
C4-phenyl substitution removes key H-bond donor; not suitable for EGFR inhibition studies.
Direct enzymatic data for title compound not yet reported; class-level interpretation.
EGFR inhibitor tyrosine kinase anticancer

Src-Family vs. Multikinase Selectivity Profiles

Pyrazolo[3,4-d]pyrimidines exhibit divergent kinase inhibition profiles based on substitution pattern. PP1 and PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine) function as Src-family kinase inhibitors with reported activity against RET, Hck, Lck, FynT, c-Src, and PDGFR [1]. PP3 (4-amino-1-phenyl) is an EGFR inhibitor (IC50 2.7 µM) and is specifically designated as a negative control for Src kinase inhibition [2]. The title compound, with its 1-methyl-4-phenyl substitution, serves as a synthetic precursor to 3-substituted derivatives [3] and as an unsubstituted core scaffold; its kinase inhibition profile is expected to differ from both PP1/PP2 (which contain C4-amino and C7-t-butyl groups) and PP3 (C4-amino group).

Kinase Selectivity Profiles
Class-level inference
PP1/PP2: Src-family/RET inhibitors. PP3: EGFR inhibitor, Src-negative. Title compound: uncharacterized scaffold.
Selectivity diverges with substitution; do not assume interchangeable kinase targeting.
Profile of title compound remains to be determined experimentally.
Src kinase kinase selectivity target profiling

C4 Substituent SAR: Antiproliferative and EGFR Inhibition

Systematic SAR evaluation of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines (series 5a–f, 6a–f, 8a–f, 9a–f) against MCF-7 and A-549 cell lines revealed that six compounds (5a, 5b, 6b, 6e, 9e, 9f) exhibited dual cell line activity and further demonstrated 41–91% EGFR-TK inhibition, with compound 6b achieving the highest inhibition at 91% [1]. The title compound, lacking additional substitution at C4 beyond phenyl, represents the minimal scaffold baseline from which these activity gains were derived. The data confirm that C4 functionalization (e.g., hydrazinyl, thiosemicarbazide, or aminoalkyl chains) is essential for imparting meaningful EGFR inhibition and antiproliferative effects [1].

C4 SAR: EGFR-TK Inhibition
Class-level inference
41–91% EGFR-TK inhibition by optimized C4-substituted analogs; title compound baseline.
Supports role as starting scaffold for SAR; activity requires C4 functionalization.
Data from derivative series; baseline compound not active.
structure-activity relationship antiproliferative EGFR inhibition

Regioselective C–H Arylation for Derivative Libraries

The title compound serves as a key intermediate for the regioselective palladium-catalyzed C–H arylation at the C3 position, enabling the efficient synthesis of 3-substituted-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine libraries [1]. This synthetic methodology, which proceeds in three steps from allopurinol and utilizes 1,10-phenanthroline as a ligand, represents the first reported example of regioselective C–H arylation on this scaffold [1]. In contrast, other pyrazolopyrimidine cores (e.g., PP1, PP2, PP3) possess different substitution patterns (e.g., C4-amino groups) that alter reactivity and may not be amenable to the same regioselective functionalization [2][3].

Regioselective C–H Arylation
Method context
First reported Pd-catalyzed C3 C–H arylation on this scaffold. Not demonstrated for PP1/PP2/PP3.
Enables rapid analog library synthesis; reactivity advantage for C3 diversification.
Conditions: PdCl2(dppf), 1,10-phenanthroline, aryl iodides.
C–H arylation regioselective synthesis medicinal chemistry

1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine – Application Scenarios


SAR Exploration: Baseline Scaffold for C4/C3 Functionalization

The title compound serves as the unsubstituted core scaffold for systematic SAR campaigns. As demonstrated by Abbas et al., C4-substituted derivatives achieve 41–91% EGFR-TK inhibition, with compound 6b attaining 91% [1]. Researchers can procure the title compound to establish a baseline and then systematically introduce C4 and C3 substituents to map potency and selectivity. This scaffold-first approach is essential for kinase inhibitor lead optimization and is directly supported by the quantitative SAR data from 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine studies [1].

C–H Arylation Platform for Kinase Inhibitor Libraries

The title compound is uniquely validated for regioselective palladium-catalyzed C–H arylation at the C3 position, enabling rapid generation of 3-aryl/heteroaryl derivatives [2]. This synthetic methodology—proceeding from allopurinol in three steps and utilizing 1,10-phenanthroline as a ligand—is not established for other commercial pyrazolopyrimidine cores (PP1, PP2, PP3) [3][4]. Medicinal chemistry teams can leverage this differentiated reactivity to access diverse C3-substituted analogs without protecting group manipulations, accelerating hit-to-lead and lead optimization phases.

Crystallography and Molecular Modeling Reference Standard

The title compound's crystal structure has been fully elucidated, revealing a planar pyrazolopyrimidine core with a phenyl dihedral angle of 33.43(4)° and alternating centroid–centroid stacking distances of 3.509(1) and 3.645(1) Å [2]. This precise structural information enables computational docking and molecular dynamics simulations to predict binding modes of derivatives before synthesis. In contrast, the crystal structures of PP1, PP2, and PP3 are not as well-characterized in the public domain, making the title compound a superior reference standard for in silico studies [3][4].

Synthetic Intermediate for 3-Substituted Pyrazolopyrimidine Libraries

Industrial-scale procurement of the title compound is strategically justified when the downstream goal is the synthesis of 3-aryl/heteroaryl derivatives via C–H arylation [2]. Alternative cores (e.g., PP3) contain C4-amino groups that may participate in undesired side reactions or require additional protecting group steps [3]. The title compound's clean reactivity profile—C4-phenyl, N1-methyl, C3 open for functionalization—reduces synthetic complexity and improves overall yield, offering a quantifiable advantage in process chemistry efficiency.

Application
Selection Property
Validation Focus
SAR exploration scaffold
Unsubstituted core for systematic C4/C3 derivatization
Compare with 4-amino-substituted analog activity data; map potency gains
C–H arylation library synthesis
Regioselective C3 functionalization without protecting groups
Test Pd-catalyzed coupling with aryl iodides; assess scope and yield
Crystallography & modeling reference
Known crystal structure, π-stacking motif, dihedral angle
Validate docking poses; use stacking distances for binding mode predictions
Synthetic intermediate for 3-substituted derivatives
Clean reactivity; C4-phenyl and N1-methyl fixed
Evaluate synthetic efficiency vs. amino-substituted cores in analog production
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